1,1'-(4-Methyl-1,3-phenylene)bis(3-ethylurea)
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Overview
Description
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea): is a chemical compound with the molecular formula C13H20N4O2 and a molecular weight of 264.33 g/mol It is a derivative of urea, featuring a phenylene group substituted with methyl and ethylurea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Methyl-1,3-phenylenediamine} + 2 \text{Ethyl isocyanate} \rightarrow \text{1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea)} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to optimize the yield .
Industrial Production Methods
Industrial production of 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high purity and yield. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) can be compared with other similar compounds such as:
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea): Similar structure but with butyl groups instead of ethyl groups.
1,1’-(4-Methyl-1,3-phenylene)bis(3-methylurea): Contains methyl groups instead of ethyl groups.
1,1’-(4-Methyl-1,3-phenylene)bis(3-benzylurea): Features benzyl groups instead of ethyl groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variation in substituent groups.
Properties
CAS No. |
25635-03-4 |
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Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-ethyl-3-[3-(ethylcarbamoylamino)-4-methylphenyl]urea |
InChI |
InChI=1S/C13H20N4O2/c1-4-14-12(18)16-10-7-6-9(3)11(8-10)17-13(19)15-5-2/h6-8H,4-5H2,1-3H3,(H2,14,16,18)(H2,15,17,19) |
InChI Key |
KXIZTLVQHOBRKM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCC |
Origin of Product |
United States |
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